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Compound of Interest

Compound Name: Chetoseminudin B

Cat. No.: B15576772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial performance of

Chetoseminudin analogs, a class of indole alkaloids, against established clinical antimicrobial

agents. While Chetoseminudin B was identified in the same fungal extract, specific

antimicrobial activity data for this compound is not yet available in the cited literature.

Therefore, this guide utilizes data from its structurally related analogs, isolated from the

endophytic fungus Chaetomium sp. SYP-F7950, to provide a preliminary benchmark and

highlight the potential of this compound class. The data presented is based on in-vitro studies

measuring Minimum Inhibitory Concentration (MIC), with a focus on clinically relevant bacterial

and fungal pathogens.

Executive Summary
Chetoseminudin analogs have demonstrated significant in-vitro antimicrobial activity against a

range of pathogens, including Gram-positive bacteria and fungi. Notably, some analogs exhibit

potent inhibitory effects on Staphylococcus aureus, Bacillus subtilis, Enterococcus faecium,

and Candida albicans. The proposed mechanism of action for some of these compounds

involves the inhibition of the bacterial cell division protein FtsZ, a novel and promising target for

antimicrobial drug development. This guide presents a side-by-side comparison of the available

MIC data for these Chetoseminudin analogs with that of commonly used clinical antibiotics and
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antifungals, providing a quantitative basis for evaluating their potential as future therapeutic

agents.

Data Presentation: Comparative Antimicrobial
Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of

Chetoseminudin analogs and various clinical antimicrobial agents against key pathogens. It is

important to note that direct comparison of MIC values across different studies can be

influenced by variations in experimental conditions. The data for Chetoseminudin analogs is

sourced from a single study to ensure internal consistency.

Table 1: Antibacterial Activity (MIC in µg/mL)

Organism

Chetose
minudin
Analog
6[1]

Chetose
minudin
Analog
9[1]

Chetose
minudin
Analog
12[1]

Vancomy
cin

Linezolid
Daptomy
cin

Staphyloco

ccus

aureus

0.5 0.12 4.3 1-2 0.5-4 0.25-1

Bacillus

subtilis
0.25 0.2 2.4 0.12-1 0.5-2 0.25-1

Enterococc

us faecium
- 3.6 3.3 1-4 1-4 1-4

Note: A lower MIC value indicates greater antimicrobial potency. Data for clinical agents

represents a general range of reported MICs and can vary based on the specific strain and

testing methodology.

Table 2: Antifungal Activity (MIC in µg/mL)
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Organism
Chetoseminud
in Analog 11[1]

Chetoseminud
in Analog 12[1]

Fluconazole
Amphotericin
B

Candida albicans 8.3 9.6 0.25-8 0.03-1

Note: The antifungal activity of the tested Chetoseminudin analogs appears to be less potent

compared to established antifungal agents.

Experimental Protocols
The following methodologies were reported for the determination of the antimicrobial activity of

the Chetoseminudin analogs.

Antimicrobial Susceptibility Testing
The antimicrobial activity of the isolated compounds was evaluated against a panel of seven

bacteria (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Enterococcus faecium,

Proteus mirabilis, Acinetobacter baumannii, and Achromobacter marplatensis) and one fungus

(Candida albicans)[1]. The minimum inhibitory concentrations (MICs) were determined using a

broth microdilution method.

A standardized inoculum of each microorganism was prepared and added to 96-well microtiter

plates containing serial dilutions of the test compounds. The plates were incubated under

appropriate conditions for microbial growth. The MIC was defined as the lowest concentration

of the compound that completely inhibited visible growth of the microorganism[1].

Mandatory Visualizations
Experimental Workflow for Antimicrobial Susceptibility
Testing
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Caption: Workflow for MIC determination of Chetoseminudin analogs.

Proposed Signaling Pathway: Inhibition of Bacterial Cell
Division
Several Chetoseminudin analogs are suggested to exert their antibacterial effect by targeting

the FtsZ protein, a key component of the bacterial cell division machinery. Inhibition of FtsZ

disrupts the formation of the Z-ring, a structure essential for bacterial cytokinesis, ultimately

leading to cell death.
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Bacterial Cell Division Pathway
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Caption: Proposed inhibition of FtsZ by Chetoseminudin analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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